Sulbactam
Overview
Description
Synthesis Analysis
Sulbactam's synthesis and modifications, particularly those involving cyclic sulfinic acid derivatives such as sultines and cyclic sulfinamides, have garnered increasing interest due to their relevance in the fields of chemistry, pharmaceutical science, and material science. Recent advances in synthesis methods have broadened the array of sulfur-containing compounds accessible for study and application, including sulfoxides, sulfones, sulfinates, and thioethers. These developments highlight the versatility and potential of sulbactam and its derivatives in various scientific and therapeutic contexts (Zhang et al., 2023).
Molecular Structure Analysis
The molecular structure of sulbactam and related sulfur compounds plays a critical role in their function and activity. The chemical nature of sulfur, as seen in organosulfur compounds present in coal and similar substances, provides insights into the thiophenic structures and sulfides that form the basis of sulbactam's molecular framework. These structures are crucial for its activity as a β-lactamase inhibitor and its interactions with bacterial enzymes (Attar & Corcoran, 1977).
Chemical Reactions and Properties
The chemical reactions and properties of sulbactam are significantly influenced by its sulfur content. Sulfur compounds' reactivity, including their participation in redox reactions and the formation of sulfide bonds, underpins the mechanisms through which sulbactam exerts its inhibitory effects on β-lactamase enzymes. Understanding these chemical properties is essential for optimizing sulbactam's use in combination therapies and for developing new derivatives with enhanced activity and stability (Welz et al., 2009).
Physical Properties Analysis
The physical properties of sulbactam, including its solubility, stability, and molecular weight, are critical for its formulation and administration in clinical settings. These properties also influence the pharmacokinetics and pharmacodynamics of sulbactam, affecting its absorption, distribution, metabolism, and excretion when used as part of combination therapies to treat bacterial infections (O’Donnell & Bhavnani, 2023).
Chemical Properties Analysis
The chemical properties of sulbactam, including its reactivity with β-lactamase enzymes and its ability to form stable complexes with other molecules, are foundational to its role as a β-lactamase inhibitor. The study of these properties has facilitated the development of sulbactam as a crucial component in the treatment of bacterial infections resistant to traditional β-lactam antibiotics. Research into the modification and optimization of sulbactam's chemical properties continues to be a vital area of study in the fight against antibiotic-resistant bacteria (Zhang et al., 2023).
Scientific research applications
Neuroprotection: Sulbactam shows potential in protecting cerebral neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression via the p38 MAPK signal pathway (Qi et al., 2018). It also has a protective effect against brain ischemia in rats by upregulating GLT1 (Cui et al., 2014).
Combating Multiresistant Bacteria: Sulbactam, in combination with ampicillin or cefoperazone, offers effective therapy against multiresistant Acinetobacter and other bacteria, making it a sensible option for severe infections (Levin, 2002). It is considered an alternative medication with other antibiotics for treating multidrug-resistant Acinetobacter baumannii infections (Jaruratanasirikul et al., 2016).
Beta-Lactamase Inhibition: Sulbactam is a competitive, irreversible beta-lactamase inhibitor with weak intrinsic antibacterial activity, useful for treating polymicrobial aerobic or anaerobic infections and uncomplicated gonorrhea (Noguchi & Gill, 1988). It efficiently protects ampicillin from degradation by beta-lactamases and exhibits moderate antibacterial activity (Labia et al., 1986).
Antibacterial Activity Mechanism: Its antibacterial activities in Acinetobacter baumannii are mediated through inhibition of the penicillin-binding proteins PBP1 and PBP3, with very low frequency of resistance (Penwell et al., 2015).
Pharmacokinetics: Sulbactam has pharmacokinetic characteristics in humans similar to ampicillin and amoxicillin, with a half-life of approximately 1 hour and a volume of distribution of approximately 12 liters (Foulds et al., 1983).
Sulbactam Resistance Mechanisms: The prevalent mechanism underlying sulbactam resistance in clinical Acinetobacter baumannii isolates in China is blaTEM-1D and ISAba1-ampC (Yang et al., 2018).
properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENQMMABCRJMK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023605 | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulbactam | |
CAS RN |
68373-14-8 | |
Record name | Sulbactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulbactam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulbactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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